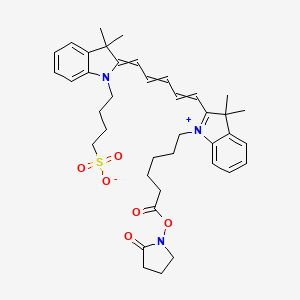
Cy3 se(mono so3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy3 se(mono so3), also known as Cy3 SE (mono SO3), is a fluorescent dye belonging to the cyanine dye family. It is widely used in various scientific fields due to its bright fluorescence and ability to label biological molecules. The compound is characterized by its orange fluorescence and is commonly used in applications such as fluorescence microscopy, flow cytometry, and nucleic acid labeling .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy3 se(mono so3) typically involves the reaction of a cyanine dye precursor with a sulfonating agentThe reaction conditions often include the use of anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prevent hydrolysis of the reactive ester .
Industrial Production Methods
In industrial settings, the production of Cy3 se(mono so3) involves large-scale synthesis using automated reactors and stringent quality control measures. The dye is typically provided in a dried, pre-measured form, ready for labeling compounds containing free amino groups. The production process ensures high purity and consistency, making it suitable for various research applications .
化学反应分析
Types of Reactions
Cy3 se(mono so3) undergoes several types of chemical reactions, including:
Substitution Reactions: The dye can react with primary amines through nucleophilic substitution, forming stable amide bonds.
Oxidation and Reduction: The dye’s fluorescence properties can be affected by redox reactions, which may lead to changes in its photophysical characteristics.
Common Reagents and Conditions
Common reagents used in reactions with Cy3 se(mono so3) include primary amines, reducing agents, and oxidizing agents. The reactions are typically carried out in aqueous buffers with pH values ranging from 7 to 9 to favor acylation and minimize hydrolysis .
Major Products Formed
The major products formed from reactions with Cy3 se(mono so3) include labeled proteins, nucleic acids, and other biomolecules. These labeled compounds retain the fluorescent properties of the dye, making them useful for various analytical techniques .
科学研究应用
Cy3 se(mono so3) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent marker in chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological molecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of biosensors and other analytical devices
作用机制
The mechanism of action of Cy3 se(mono so3) involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye’s molecular structure allows it to interact with biological molecules, forming stable conjugates. The fluorescence emitted by the dye can be detected and measured, providing valuable information about the labeled molecules .
相似化合物的比较
Cy3 se(mono so3) is part of the cyanine dye family, which includes other compounds such as Cy5 and Cy7. Compared to these dyes, Cy3 se(mono so3) offers unique advantages, including:
Brightness: Cy3 se(mono so3) provides bright orange fluorescence, making it highly visible in various applications.
Stability: The dye is stable under a wide range of conditions, ensuring consistent performance.
Versatility: It can be used to label a variety of biological molecules, including proteins, nucleic acids, and lipids
Similar compounds include:
Cy5: A red-fluorescent dye used in similar applications but with different excitation and emission properties.
Cy7: A near-infrared fluorescent dye used for in vivo imaging and other specialized applications.
Cy3 se(mono so3) stands out due to its unique combination of brightness, stability, and versatility, making it a valuable tool in scientific research.
属性
分子式 |
C39H49N3O6S |
|---|---|
分子量 |
687.9 g/mol |
IUPAC 名称 |
4-[2-[5-[3,3-dimethyl-1-[6-oxo-6-(2-oxopyrrolidin-1-yl)oxyhexyl]indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C39H49N3O6S/c1-38(2)30-18-10-12-20-32(30)40(26-14-6-9-25-37(44)48-42-28-17-24-36(42)43)34(38)22-7-5-8-23-35-39(3,4)31-19-11-13-21-33(31)41(35)27-15-16-29-49(45,46)47/h5,7-8,10-13,18-23H,6,9,14-17,24-29H2,1-4H3 |
InChI 键 |
GCROFUHHFYAKKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCS(=O)(=O)[O-])(C)C)CCCCCC(=O)ON5CCCC5=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


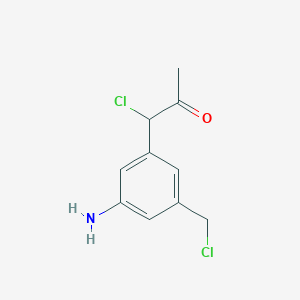

![Pyrido[2,3-F]quinoxaline](/img/structure/B14061820.png)
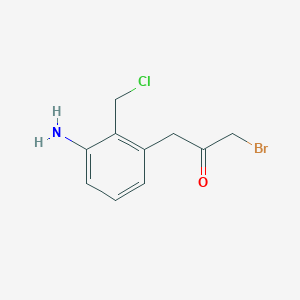

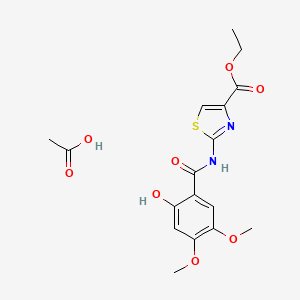


![tert-butyl 4-(6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)-7-oxopyrido[2,3-d]pyrimidin-8(7H)-yl)piperidine-1-carboxylate](/img/structure/B14061846.png)
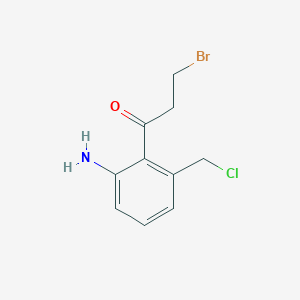

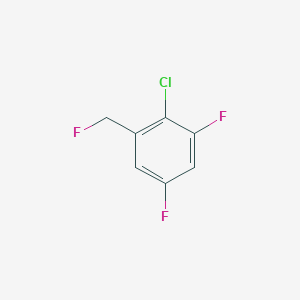
![[1-[2-[[3-[(4-carbamoylpiperidin-1-yl)methyl]benzoyl]-methylamino]ethyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B14061872.png)

